molecular formula C6H7N3O4 B2698460 3-(4-nitro-1H-imidazol-1-yl)propanoic acid CAS No. 145192-61-6

3-(4-nitro-1H-imidazol-1-yl)propanoic acid

Katalognummer B2698460
CAS-Nummer: 145192-61-6
Molekulargewicht: 185.139
InChI-Schlüssel: FZUTUMDUNFEAOS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(4-nitro-1H-imidazol-1-yl)propanoic acid is a biochemical compound with the molecular formula C6H7N3O4 and a molecular weight of 185.14 . It is used for proteomics research .


Molecular Structure Analysis

The molecular structure of 3-(4-nitro-1H-imidazol-1-yl)propanoic acid consists of a five-membered imidazole ring attached to a propanoic acid group . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .


Physical And Chemical Properties Analysis

3-(4-nitro-1H-imidazol-1-yl)propanoic acid is a powder that is stored at room temperature . It has a predicted melting point of 157.7°C, a predicted boiling point of approximately 499.3°C at 760 mmHg, a predicted density of approximately 1.6 g/cm3, and a predicted refractive index of n20D 1.64 .

Wissenschaftliche Forschungsanwendungen

Tumor Hypoxia Imaging

  • Synthesis and Biodistribution as a Tumor Hypoxia Imaging Agent : A study by Lei and Taiwei (2013) synthesized a histidine derivative containing 4-nitroimidazole, which was labeled with technetium-99m. This complex showed potential for imaging tumor hypoxia due to selective accumulation in tumors and slow clearance from other tissues (Lei & Taiwei, 2013).

  • Imaging Hypoxia with Radiotracers : Another study by Malik et al. (2012) focused on the synthesis of a new tracer for imaging hypoxic tumor tissue. The tracer, synthesized from a nitroimidazole derivative, was designed to be transported into cells via amino acid transporters (Malik et al., 2012).

Chemical Synthesis and Characterization

  • Synthesis of Nitroazole Nucleosides : Walczak, Wamberg, and Pedersen (2004) synthesized acyclic nucleosides of 4-nitro-1H-imidazole. This study contributes to the understanding of the synthesis process of compounds containing the 4-nitro-1H-imidazole structure (Walczak, Wamberg, & Pedersen, 2004).

  • Structural Analysis of Nickel and Cobalt Compounds : Research by Odoko et al. (2002) and Okabe et al. (1999) provided structural analysis of nickel and cobalt compounds involving derivatives of 1H-imidazol-4-yl, contributing to the understanding of the molecular structure and bonding in such compounds (Odoko et al., 2002), (Okabe et al., 1999).

Corrosion Inhibition

  • Corrosion Inhibitors for Mild Steel : Srivastava et al. (2017) synthesized novel amino acids based corrosion inhibitors, including a compound related to 1H-imidazol-3-ium-1-yl, demonstrating effectiveness in preventing corrosion on mild steel surfaces (Srivastava et al., 2017).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Eigenschaften

IUPAC Name

3-(4-nitroimidazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c10-6(11)1-2-8-3-5(7-4-8)9(12)13/h3-4H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZUTUMDUNFEAOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1CCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-nitro-1H-imidazol-1-yl)propanoic acid

Citations

For This Compound
1
Citations
L Mei, T Chu - Radiochimica Acta, 2014 - degruyter.com
Hypoxia, as a common phenomenon in solid tumors, is of interest for its relationship with resistance to tumor therapies and malignant progression of tumor. The noninvasive nuclear …
Number of citations: 1 www.degruyter.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.